molecular formula C21H24N2O2S B2690499 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide CAS No. 1058459-67-8

5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide

Cat. No.: B2690499
CAS No.: 1058459-67-8
M. Wt: 368.5
InChI Key: SCLKXCPKZAHYME-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene-substituted cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide include other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and exhibit a range of activities that may not be present in similar compounds .

Properties

IUPAC Name

5-oxo-1-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-19-13-16(14-23(19)17-7-2-1-3-8-17)20(25)22-15-21(10-4-5-11-21)18-9-6-12-26-18/h1-3,6-9,12,16H,4-5,10-11,13-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLKXCPKZAHYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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